Small bacteriocin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

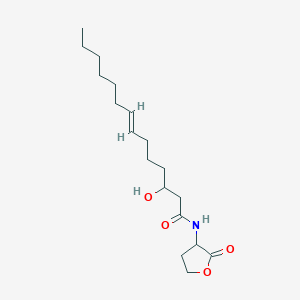

(E)-3-hydroxy-N-(2-oxooxolan-3-yl)tetradec-7-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO4/c1-2-3-4-5-6-7-8-9-10-11-15(20)14-17(21)19-16-12-13-23-18(16)22/h7-8,15-16,20H,2-6,9-14H2,1H3,(H,19,21)/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFSFGXWHLLUVRK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCC(CC(=O)NC1CCOC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-17-3 | |

| Record name | Small bacteriocin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033503 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Classification and Structural Architecture of Small Bacteriocins

Comparative Structural Insights and Motif Analysis

Comparative structural analysis reveals conserved motifs and distinct architectural features that define different bacteriocin (B1578144) classes and subclasses. These insights are crucial for understanding their evolutionary relationships and functional specificities.

Saposin-like Fold: A notable common structural motif observed across several bacteriocin groups, particularly circular (Class IIc) and some leaderless bacteriocins, is the "saposin-like fold" frontiersin.orgfrontiersin.orgnih.govrsc.org. This fold is characterized by four to five amphipathic α-helices arranged around a compact hydrophobic core. Despite significant sequence divergence, bacteriocins like enterocin (B1671362) AS-48 and carnocyclin A (CclA) share this conserved structural motif, suggesting a shared evolutionary origin or convergent evolution for membrane interaction frontiersin.orgnih.govasm.org. This fold is thought to be critical for their interaction with bacterial membranes, mediating lipid binding or receptor engagement frontiersin.orgrsc.org.

YGNGV Motif ("Pediocin Box"): Class IIa bacteriocins, often referred to as pediocin-like bacteriocins, are distinguished by a highly conserved N-terminal YGNGV consensus sequence, known as the "pediocin box" mdpi.commdpi.com. This motif, along with disulfide bridges and an amphipathic α-helix, is integral to their structure and function, particularly in recognizing specific receptors on target cell membranes mdpi.commdpi.com.

Lanthionine (B1674491) and Thioether Bridges: Class I bacteriocins, or lantibiotics, are characterized by extensive post-translational modifications, including the formation of lanthionine and β-methyl lanthionine thioether bridges. These modifications, along with other complex intrapeptide cross-links and ring structures, are fundamental to their unique three-dimensional structures and potent antimicrobial activities nih.govoup.com.

Secondary Structure Elements: Beyond these specific motifs, bacteriocins commonly employ α-helices and β-sheets as key secondary structure elements. For instance, subclass IId bacteriocins, while diverse, often exhibit a general arrangement of predicted secondary structures typical of pediocins, featuring a three-stranded antiparallel β-sheet at the N-terminus and a single α-helix at the C-terminus oup.combiorxiv.org. However, variations in β-strand length and α-helix characteristics can distinguish between different subgroups within this class, influencing their interaction patterns with target receptors oup.combiorxiv.org.

Table 1: Key Structural Motifs and Their Associated Bacteriocin Classes

| Structural Motif | Associated Bacteriocin Class(es) | Primary Role | References |

| Saposin-like fold | IIc (Circular), Leaderless | Membrane interaction, lipid/receptor binding | frontiersin.orgfrontiersin.orgnih.govrsc.org |

| YGNGV ("Pediocin Box") | IIa (Pediocin-like) | Receptor recognition, membrane anchoring | mdpi.commdpi.com |

| Lanthionine/β-methyl lanthionine | I (Lantibiotics) | Structural stabilization, unique functional properties | nih.govoup.com |

| Disulfide bridges | IIa | Structural stabilization of the N-terminal region | mdpi.commdpi.com |

| α-helices | Various (IIa, IIc, IId, etc.) | Membrane interaction, pore formation, structural support | frontiersin.orgfrontiersin.orgnih.govmdpi.comoup.combiorxiv.orgfrontiersin.org |

| β-sheets | IIa, IId | Receptor binding, membrane interaction | mdpi.comoup.combiorxiv.orgnih.gov |

Structural Diversity and Functional Implications

The structural diversity of small bacteriocins is vast, encompassing variations in size, charge, hydrophobicity, and the presence of unique post-translational modifications. This heterogeneity directly translates into a wide array of functional mechanisms through which they exert their antimicrobial effects.

Mechanisms of Action:

Pore Formation: A prevalent mechanism involves the formation of pores or channels in the target cell membrane. This is characteristic of many Class IIa bacteriocins and Type A lantibiotics, where the peptides insert into the lipid bilayer, leading to membrane depolarization, leakage of essential intracellular components, and cell death mdpi.commdpi.comoup.comnih.gov. Circular bacteriocins like Carnocyclin A and Enterocin AS-48 also function by forming anion-selective channels nih.govasm.org.

Inhibition of Cell Wall Synthesis: Certain lantibiotics, particularly Type A lantibiotics such as nisin, inhibit bacterial cell wall synthesis by binding to Lipid II, a crucial precursor molecule in peptidoglycan biosynthesis mdpi.comnih.gov. This disruption of cell wall integrity is a potent bacteriostatic or bactericidal mechanism.

Other Mechanisms: Some bacteriocins may interfere with other cellular enzymatic reactions or disrupt membrane integrity through less defined mechanisms nih.gov. For example, some Class IId bacteriocins, by interacting with the mannose phosphotransferase (Man-PTS) system, can lead to membrane permeabilization and dissipation of the pH gradient oup.combiorxiv.orgoup.com.

Structural Stability and Engineering: The circularization of the peptide backbone, as seen in Class IIc bacteriocins, and the presence of disulfide bonds contribute significantly to their structural stability, rendering them resistant to thermal stress, pH variations, and proteolytic degradation frontiersin.orgfrontiersin.orgnih.govmdpi.com. This inherent stability, coupled with the potential for structural modification through genetic engineering, opens avenues for developing novel antimicrobial agents with tailored properties frontiersin.org. For instance, engineering efforts have explored altering α-helices or introducing disulfide bonds to modulate biosynthesis and bioactivity frontiersin.org.

Table 2: Examples of Small Bacteriocins, Their Structural Class, and Primary Functional Implications

| Bacteriocin Name | Structural Class | Key Structural Features | Primary Functional Implication | References |

| Nisin | Class Ia (Lantibiotic) | Lanthionine bridges, α-helices | Pore formation, Inhibition of cell wall synthesis (Lipid II binding) | mdpi.comoup.comnih.gov |

| Pediocin PA-1 | Class IIa | YGNGV motif, disulfide bridge, α-helix | Pore formation | mdpi.comchapman.edu |

| Carnocyclin A (CclA) | Class IIc (Circular) | Saposin-like fold, four α-helices, circular backbone | Pore formation (anion-selective channels) | nih.govasm.org |

| Enterocin AS-48 | Class IIc (Circular) | Saposin-like fold, five α-helices, circular backbone | Pore formation | frontiersin.orgasm.org |

| Subtilin | Class Ia (Lantibiotic) | Lanthionine bridges | Pore formation, cell wall synthesis inhibition | oup.comnih.gov |

| Garvicin Q (GarQ) | Class IId | β-sheets, α-helix | Pore formation (via Man-PTS interaction) | mdpi.comoup.combiorxiv.org |

| Lactococcin A | Class IIc | α-helical structures | Membrane permeability enhancement | oup.com |

The intricate relationship between the structural architecture and functional mechanisms of small bacteriocins underscores their potential as potent antimicrobial agents. Continued research into their comparative structural insights and the implications of their structural diversity is vital for harnessing their full therapeutic and biotechnological capabilities.

Compound Names Mentioned:

Small bacteriocin

Lantibiotics

Lanthidins

Cacaoidin

Plantaricin EF

BacSp222

Maltaricin CPN

Actifensin

Darobactin A

AviMeCys

Ruminicoccin C1

Pallidocin

Pediocin PA-1

Lactobacilli-derived pediocin-like peptides

Subtilin

Ericin S

Ericin A

Sublancin 168

Mersacidin

Paenibacillin

Nisin

Epilancin 15X

Microbisporicin

Bovicin HJ50

Lacticin 3147

LtnA1

LtnA2

Lipolanthines

Microvionin

Lactococcins A and B

Enterocin B

Carnobacteriocin A

Divergicin A

Lactococcin 972

Colicins

Klebicins

S-pyocins

Microcins

Boromycins

Thiopeptides

Bottromycins

Lasso peptides

Glycocins

Linaridines

Proteusins

Polytheonamides

Linear azol(in)e-containing peptides (LAPs)

Microcin B17

Cyanobactins

Sanctibiotics

Labyrinthopeptins

Sakacin A

Leucocin A

Enterocins P, Q, and L50

Plantaricins EF and JK

Garvicin ML

Carnocin

Lacticin

Enterocin

Leucocin

Weissella bacteriocins

Sanctibiotics

Labyrinthopeptins

Cypemycin

Polytheonamides

Microcin B17

Plantaricin S

Leuconocin S

Gallidermin

Gassericin A

Aureocin A53

Lacticin Q

Aureocin A53

Lacticin Q

Enterocin DD14

Carnocyclin A (CclA)

Enterocin AS-48

Gassericin A

Reutericin 6

Lactocyclicin Q

ASM1

Gycocins

GccF

Sublancin 168

GarQ

LcnA

LcnB

GarC

GarA

LcnC

MurA

Ubericin K

Angicin

LcnZ

Biosynthesis and Genetic Determinants of Small Bacteriocins

Organization of Bacteriocin (B1578144) Gene Clusters (Operons)

The genetic determinants for the biosynthesis of small bacteriocins are typically clustered together in operons, which can be located on the chromosome, plasmids, or transposons. asm.org This organization ensures the coordinated expression of all the components necessary for the production of a functional bacteriocin. researchgate.net A typical bacteriocin gene cluster contains genes encoding the precursor peptide, enzymes for post-translational modifications, transport and secretion systems, immunity proteins, and regulatory elements. researchgate.netmdpi.com The specific arrangement and composition of these genes can vary significantly between different classes of bacteriocins, reflecting their diverse structures and modes of action. nih.gov

Structural Genes Encoding Precursor Peptides

The cornerstone of any bacteriocin gene cluster is the structural gene, which encodes the inactive precursor peptide, often referred to as a prepeptide. mdpi.comnih.gov These prepeptides are typically small and consist of two distinct domains: an N-terminal leader peptide and a C-terminal propeptide. researchgate.net The leader peptide plays a crucial role in guiding the prepeptide through the biosynthetic pathway, acting as a recognition signal for modification enzymes and transport systems. researchgate.net The propeptide region is the part of the precursor that will ultimately become the mature, active bacteriocin after undergoing post-translational modifications and cleavage of the leader peptide. researchgate.net

The length and sequence of both the leader and propeptide regions are highly variable among different bacteriocins. For instance, the leader peptides of class IIa bacteriocins, also known as pediocin-like bacteriocins, often contain a conserved double-glycine motif at the cleavage site. nih.gov In contrast, leaderless bacteriocins are synthesized without an N-terminal leader peptide and are active immediately after translation. nih.gov

Genes for Post-Translational Modification Enzymes

A hallmark of many small bacteriocins, particularly the class I bacteriocins (lantibiotics), is the presence of unusual amino acids that are introduced through extensive post-translational modifications (PTMs). chapman.edunih.gov The genes encoding the enzymes responsible for these modifications are integral components of the bacteriocin gene clusters. nih.gov

These enzymes catalyze a variety of reactions, including:

Dehydration: Dehydratases, such as LanB-like proteins, convert serine and threonine residues in the propeptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. researchgate.netresearchgate.net

Cyclization: Cyclases, such as LanC-like proteins, catalyze the formation of thioether bridges (lanthionine and methyllanthionine) by linking the dehydrated residues to cysteine residues. researchgate.netresearchgate.net

Other Modifications: Other enzymes may be involved in processes like the formation of disulfide bonds, glycosylation, and the introduction of other unique chemical moieties that contribute to the structure and function of the mature bacteriocin. researchgate.net

The complexity of the PTMs is reflected in the number and type of modification enzyme genes present in the operon. For example, the gene cluster for the lantibiotic nisin contains the nisB and nisC genes, which encode the dehydratase and cyclase, respectively. researchgate.netresearchgate.net

Genes for Immunity Proteins

To protect themselves from the antimicrobial action of their own bacteriocin, producer organisms synthesize specific immunity proteins. nih.govpnas.org The genes encoding these immunity proteins are a conserved feature of bacteriocin gene clusters and are often located immediately downstream of the structural gene. mdpi.comnih.gov

The mechanisms by which immunity proteins confer protection are varied:

Membrane-Associated Immunity: Many immunity proteins are small, membrane-associated proteins that interact with the bacteriocin or its target receptor on the cell surface. asm.orgnih.gov For example, the immunity protein for pediocin-like bacteriocins is a cytosolic protein that is thought to interact with the mannose phosphotransferase system (man-PTS), the receptor for these bacteriocins, thereby preventing the bacteriocin from forming pores in the membrane of the producer cell. asm.org

Efflux Pumps: In some cases, immunity is provided by dedicated ABC transporters that actively pump the bacteriocin out of the cell, preventing it from reaching a lethal concentration in the cytoplasm or cell membrane. nih.gov

Direct Inactivation: Some immunity proteins may directly bind to and inactivate the bacteriocin. mdpi.com

The presence of a specific immunity gene is a critical component for the survival of the bacteriocin-producing organism.

Regulatory Genes and Signal Transduction Systems (e.g., Quorum Sensing)

The production of bacteriocins is a metabolically demanding process and is therefore tightly regulated to ensure that it occurs only when necessary, such as in the presence of competitor bacteria. researchgate.netresearchgate.net Bacteriocin gene clusters contain a variety of regulatory genes that control their expression, often through sophisticated signal transduction systems like quorum sensing. nih.govnih.gov

A common regulatory mechanism is the three-component system, which typically includes:

An Inducer Peptide (or Pheromone): A small signaling peptide that is often produced from a dedicated gene within the cluster. nih.govnih.gov

A Histidine Kinase: A membrane-bound sensor protein that detects the extracellular concentration of the inducer peptide. nih.govnih.gov

A Response Regulator: A cytoplasmic protein that is phosphorylated by the activated histidine kinase and then binds to promoter regions to activate the transcription of the bacteriocin operon. nih.govnih.gov

This quorum-sensing mechanism allows the bacterial population to coordinate bacteriocin production, launching a concerted antimicrobial attack only when a sufficient cell density has been reached. researchgate.netnih.gov

Ribosomal Synthesis and Post-Translational Processing Pathways

The biosynthesis of small bacteriocins begins with the ribosomal synthesis of the precursor peptide from its corresponding mRNA transcript. nih.govnih.gov This initial translation product is biologically inactive and must undergo a series of processing steps to become a mature, functional antimicrobial peptide. researchgate.net

The post-translational processing pathway is a defining characteristic of different bacteriocin classes and involves a series of enzymatic modifications and cleavage events. researchgate.netmicrobenotes.com For many bacteriocins, particularly the lantibiotics, the leader peptide serves as a crucial recognition signal, guiding the precursor through the modification machinery. researchgate.net

The key steps in the processing pathway can include:

Modification of the Propeptide: As described in section 3.1.2, enzymes encoded within the gene cluster catalyze a variety of modifications to the propeptide region, such as dehydration and cyclization, which are essential for the final structure and activity of the bacteriocin. researchgate.net

Transport and Cleavage of the Leader Peptide: The modified or unmodified prepeptide is then transported across the cell membrane by a dedicated ABC transporter or the general Sec pathway. nih.govnih.gov During or after translocation, the leader peptide is proteolytically cleaved from the propeptide. nih.govresearchgate.net In the case of ABC transporters with an N-terminal peptidase domain, cleavage and transport are coupled. nih.gov For bacteriocins secreted via the Sec pathway, a signal peptidase performs the cleavage. researchgate.net

Extracellular Maturation: For some bacteriocins, final maturation steps may occur outside the cell. For example, the protease NisP is responsible for the final proteolytic activation of nisin after it has been secreted. researchgate.net

The result of this intricate pathway is the release of a mature, active bacteriocin into the extracellular environment, ready to act on susceptible target bacteria.

Table 1: Organization of Representative Small Bacteriocin Gene Clusters

| Bacteriocin | Class | Organism | Gene Cluster Components |

| Nisin | Lantibiotic (Class I) | Lactococcus lactis | nisA (structural), nisB (dehydratase), nisC (cyclase), nisT (transporter), nisP (protease), nisI (immunity), nisFEG (immunity transporter), nisRK (regulatory) |

| Pediocin PA-1 | Pediocin-like (Class IIa) | Pediococcus acidilactici | pedA (structural), pedB (immunity), pedC (transporter accessory), pedD (ABC transporter) |

| Plantaricin A | Class II | Lactobacillus plantarum | plnA (structural), plnB (inducer), plnC (histidine kinase), plnD (response regulator), plnE/F (structural), plnG (transporter), plnH (transporter accessory), plnI (immunity) |

| Enterocin (B1671362) L50 | Leaderless (Class II) | Enterococcus faecium | enlA (structural), enlB (structural), enlC (immunity), enlD (transporter) |

| Mersacidin | Lantibiotic (Type B) | Bacillus sp. | mrsA (structural), mrsM (modification), mrsD (modification), mrsT (transporter/protease), mrsFGE (immunity transporter), mrsR1, mrsR2, mrsK2 (regulatory) |

Mechanisms of Precursor Peptide Maturation and Export

Small bacteriocins are synthesized on ribosomes as biologically inactive precursor peptides, often referred to as pre-bacteriocins. nih.gov These precursors consist of an N-terminal leader peptide and a C-terminal pro-peptide, which will become the mature bacteriocin. nih.gov The leader peptide plays a crucial role, serving multiple functions: it keeps the bacteriocin in an inactive state within the producer cell, protects the producer from its own toxic product, and acts as a recognition signal for the dedicated processing and export machinery. nih.gov The maturation and export of these peptides are tightly coupled processes, ensuring the active bacteriocin is only released outside the cell. The mechanisms involved are diverse and depend on the specific class of bacteriocin.

The genetic determinants for these processes are typically organized in operons or gene clusters, which include the structural gene for the pre-bacteriocin, as well as genes encoding immunity proteins and the specific transport apparatus required for secretion. researchgate.net The two primary pathways for the maturation and export of small bacteriocins are mediated by dedicated ATP-binding cassette (ABC) transporters or the general secretory (Sec) pathway.

A predominant mechanism, especially for Class II bacteriocins, involves a dedicated ABC transporter system. mdpi.com This system is composed of an ABC transporter protein and often an accessory protein. mdpi.com The ABC transporter recognizes a specific motif within the N-terminal leader peptide of the pre-bacteriocin, most commonly a "double-glycine" (G-G) motif at the cleavage site. mdpi.comresearchgate.net The transporter possesses a proteolytic domain (often an N-terminal C39 peptidase domain) that cleaves the leader peptide. nih.gov This cleavage occurs concomitantly with the ATP-hydrolysis-driven translocation of the now mature bacteriocin across the cytoplasmic membrane. mdpi.com This elegant mechanism ensures that the active, mature bacteriocin is directly exported from the cell upon its activation. mdpi.com

In contrast, some bacteriocins are processed and exported via the general Sec-dependent pathway. This mechanism is utilized by bacteriocins whose precursor peptides contain a typical N-terminal Sec-signal sequence. nih.gov This signal peptide directs the pre-bacteriocin to the Sec translocon in the cell membrane. The pre-bacteriocin is then translocated across the membrane, and the signal peptide is cleaved by a signal peptidase on the external side.

For small bacteriocins produced by Gram-negative bacteria, such as microcins, a Type I Secretion System (T1SS) is often employed. nih.govresearchgate.net This system facilitates a one-step process, transporting the bacteriocin directly from the cytoplasm to the extracellular environment across both the inner and outer membranes. nih.gov The T1SS recognizes a short, N-terminal signal peptide on the microcin precursor, which is cleaved during the export process. nih.govresearchgate.net The microcin V (MccV) system in Escherichia coli, for example, is composed of the ABC transporter CvaB (which contains the peptidase domain), the membrane fusion protein (MFP) CvaA, and the outer membrane protein (OMP) TolC. nih.gov

Table 1: Mechanisms of this compound Maturation and Export

| Secretion System | Leader Peptide Characteristics | Key Proteins Involved | Mechanism of Maturation & Export | Bacteriocin Examples |

|---|---|---|---|---|

| Dedicated ABC Transporter | Contains a double-glycine (G-G) motif at the cleavage site. | ABC transporter (with proteolytic domain), Accessory protein. | The ABC transporter recognizes the leader, cleaves it at the G-G site, and simultaneously exports the mature peptide using ATP hydrolysis. | Pediocin PA-1, Sakacin A, Lacticin 481, Lactococcin A. tandfonline.comnih.gov |

| Sec-Dependent Pathway | Contains a classical N-terminal Sec-signal sequence. | Sec translocon machinery (SecYEG, etc.), Signal peptidase. | The pre-bacteriocin is translocated across the membrane via the Sec system, followed by cleavage of the signal peptide by a signal peptidase. | Divergicin A, Acidocin B. nih.gov |

| Type I Secretion System (T1SS) | Short, N-terminal secretion signal. | ABC transporter, Membrane Fusion Protein (MFP), Outer Membrane Protein (OMP). | One-step translocation from the cytoplasm to the exterior. The N-terminal signal is cleaved by the ABC transporter component during export. | Microcin V (MccV), Microcin J25. nih.govnih.gov |

Detailed research on the plantaricin A (PlnA) system in Lactobacillus plantarum has revealed a complex regulatory and processing pathway. The pln locus contains genes encoding an ABC transporter (PlnG and PlnH) and a histidine protein kinase (PlnB), which are involved in the export and sensing of a peptide pheromone that regulates the biosynthesis of the bacteriocins. researchgate.net Similarly, the sakacin A system involves the SapT/SapE proteins, which form the ABC transporter responsible for the processing and export of the bacteriocin. tandfonline.com These findings underscore the integrated nature of bacteriocin production, where maturation and export are closely linked to the regulatory circuits that control their synthesis. tandfonline.com

Molecular Mechanisms of Action and Target Interactions

Membrane Permeabilization and Pore Formation

A predominant mechanism of action for many small bacteriocins is the permeabilization of the target cell's cytoplasmic membrane, which leads to the dissipation of the proton motive force, leakage of essential intracellular components like ions and ATP, and ultimately, cell death. researchgate.netresearchgate.net This disruption is achieved through the formation of pores in the membrane. The process is often initiated by the electrostatic attraction between the cationic bacteriocin (B1578144) peptides and the negatively charged components of the bacterial membrane. researchgate.netresearchgate.net

Different models have been proposed to describe the architecture of these pores, including the "barrel-stave," "carpet," and "toroidal-pore" models. nih.govwikipedia.org In the barrel-stave model, bacteriocin peptides insert into the membrane and aggregate to form a channel. In the carpet model, the peptides accumulate on the membrane surface, disrupting its structure once a certain concentration is reached. wikipedia.org The toroidal model involves the bacteriocins inducing the lipid monolayers to bend continuously through the pore, lining the channel along with the peptide molecules. wikipedia.org

Class II bacteriocins, which are small, heat-stable peptides, are particularly known for their pore-forming activity. nih.govnih.gov The efficiency and specificity of this process are often enhanced by interactions with specific molecules within the target membrane.

For some bacteriocins, this interaction with phospholipids (B1166683) is sufficient to disrupt the membrane. For instance, in the absence of a specific docking molecule, the lantibiotic nisin can electrostatically interact with lipid headgroups, leading to self-aggregation and disruption of the lipid layer. researchgate.netresearchgate.net This "carpet" mechanism causes a detergent-like effect that compromises membrane integrity. nih.gov

| Bacteriocin Class/Example | Lipid Component Target | Mechanism of Interaction | Reference |

|---|---|---|---|

| General Bacteriocins | Anionic phospholipids | Electrostatic attraction leading to membrane binding. | nih.gov |

| Nisin (Lantibiotic) | Membrane phospholipids | Electrostatic interaction and aggregation, disrupting the lipid layer. | nih.govresearchgate.net |

| Duramycin family (Lantibiotic) | Phosphoethanolamine | Binding disrupts several physiological functions. | wikipedia.org |

The specificity of many Class II bacteriocins is determined by their interaction with specific protein receptors or docking molecules on the target cell surface. nih.gov A prominent example is the mannose phosphotransferase system (Man-PTS), a major sugar uptake system in many bacteria. chapman.edunih.gov

The Man-PTS complex, particularly its membrane-embedded components IIC and IID, serves as a high-affinity receptor for several bacteriocins, including pediocin-like Class IIa bacteriocins and the Class IIc bacteriocin lactococcin A. nih.govpnas.orgnih.gov The bacteriocin binds to these components, and this interaction is believed to trigger a conformational change that leads to pore formation, either by oligomerization of the bacteriocin molecules or by disrupting the Man-PTS complex itself. nih.govpnas.org This receptor-mediated targeting ensures that the bacteriocin acts only on susceptible strains possessing the correct receptor, contributing to its narrow spectrum of activity. chapman.edu The interaction of lactococcin A with the Man-PTS, for example, results in an uncontrolled efflux of intracellular molecules, leading to cell death. nih.gov

| Bacteriocin Type | Specific Bacteriocin Example(s) | Man-PTS Components Targeted | Outcome of Interaction | Reference |

|---|---|---|---|---|

| Class IIa (Pediocin-like) | Pediocin PA-1, Leucocin A, Enterocin (B1671362) A | IIC and IID | Receptor-mediated pore formation. | nih.govpnas.org |

| Class IIc | Lactococcin A | IIC and IID | Uncontrolled opening of the receptor, forming a pore and causing efflux of intracellular molecules. | nih.govnih.gov |

| Microcin (from Gram-negative bacteria) | Microcin E492 | Mannose Permease | Required for bactericidal activity. | nih.gov |

Inhibition of Essential Cellular Processes

Beyond membrane disruption, some small bacteriocins function by inhibiting essential intracellular or cell-envelope-associated processes. These bacteriocins must first cross the cell membrane to reach their targets, often utilizing specific transport systems.

A critical target for several potent bacteriocins, particularly the Class I lantibiotics, is the biosynthesis of the bacterial cell wall. wikipedia.orgdiva-portal.org They achieve this by binding to Lipid II, an essential precursor molecule in the synthesis of peptidoglycan. wikipedia.orgchapman.edunih.gov

Nisin is the archetypal bacteriocin that targets Lipid II. nih.govwikipedia.org It uses Lipid II as a high-affinity docking molecule. The N-terminal domain of nisin binds specifically to the pyrophosphate group of Lipid II. nih.gov This binding has a dual effect: it sequesters Lipid II, thereby directly inhibiting the peptidoglycan synthesis pathway, and it promotes the insertion of nisin's C-terminal domain into the membrane to form stable pores. nih.govnih.gov This dual mode of action, combining enzyme inhibition and pore formation, makes nisin a highly effective antimicrobial. wikipedia.org Other lantibiotics, such as gallidermin, epidermin, and lacticin 3147, also bind to Lipid II. wikipedia.orgnih.govasm.org Interestingly, Lactococcin 972 is the first identified unmodified (Class II) bacteriocin that also specifically interacts with Lipid II to inhibit cell division. nih.govasm.org

| Bacteriocin | Class | Mechanism | Reference |

|---|---|---|---|

| Nisin | Class I (Lantibiotic) | Binds to Lipid II, inhibiting cell wall synthesis and using it as a docking molecule for pore formation. | nih.govnih.govwikipedia.org |

| Gallidermin | Class I (Lantibiotic) | Binds to Lipid II, interfering with cell wall biosynthesis. | nih.govasm.org |

| Epidermin | Class I (Lantibiotic) | Binds to Lipid II, interfering with cell wall biosynthesis. | nih.govwikipedia.org |

| Mersacidin | Class I (Lantibiotic) | Inhibits cell wall synthesis by binding to Lipid II without forming pores. | nih.gov |

| Lactococcin 972 | Class II (Unmodified) | Binds to Lipid II, inhibiting septum biosynthesis and cell division. | nih.gov |

Certain small bacteriocins, particularly microcins produced by Gram-negative bacteria, are capable of translocating across the cell envelope to inhibit vital intracellular targets. wikipedia.orgnih.gov Their uptake can be mediated by various transport systems, including siderophore receptors or nutrient uptake channels. nih.gov

Once inside the cytoplasm, these bacteriocins can inhibit a range of processes:

DNA Replication : Microcin B17 acts as an inhibitor of DNA gyrase, an essential enzyme for DNA replication. It traps the gyrase-DNA complex, thereby halting the replication process. nih.govasm.org

RNA Synthesis : Microcin J25 inhibits RNA polymerase, preventing transcription. nih.gov

Protein Synthesis : Some bacteriocins can inhibit protein translation by targeting ribosomes. wikipedia.orgasm.org For example, microcin C inhibits aspartyl-tRNA synthetase. nih.gov Colicins, another type of bacteriocin, can exhibit nucleolytic activity, degrading DNA or RNA. researchgate.net

These intracellular targeting mechanisms highlight the diversity of strategies employed by bacteriocins to ensure bacterial killing. wikipedia.org

Bactericidal vs. Bacteriostatic Effects

The ultimate effect of a bacteriocin on a target cell can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). nih.govresearchgate.net The distinction is often determined by the mechanism of action and the concentration of the peptide.

Bactericidal effects are typically associated with mechanisms that cause irreversible damage to the cell, such as the formation of stable pores in the cell membrane or the inhibition of cell wall synthesis. researchgate.netultra-fresh.com This leads to cell lysis and a direct reduction in the viable bacterial population. nih.govultra-fresh.com Most pore-forming bacteriocins, like nisin and pediocin-like bacteriocins, are considered bactericidal. researchgate.net

Bacteriostatic effects result from the reversible inhibition of essential processes like protein or nucleic acid synthesis. ultra-fresh.commicrobe-investigations.com By halting bacterial multiplication, these bacteriocins give the host's immune system an opportunity to clear the infection. microbe-investigations.com While many bacteriocins are bactericidal, some may exhibit bacteriostatic activity, particularly at lower concentrations. researchgate.net

The determination of whether an agent is bactericidal or bacteriostatic is typically made in vitro by comparing the Minimum Inhibitory Concentration (MIC), which inhibits growth, to the Minimum Bactericidal Concentration (MBC), which kills the bacteria. microbe-investigations.comnih.govidstewardship.com An agent is generally considered bactericidal if the MBC is not more than four times the MIC. nih.govidstewardship.com

Structure-Function Relationship Studies

A common structural theme among many small bacteriocins, particularly the class IIa or pediocin-like bacteriocins, is the presence of a conserved cationic N-terminal domain and a more variable, often hydrophobic, C-terminal domain. The N-terminal region, frequently containing the "pediocin box" motif (YGNGV/L), is largely responsible for binding to the target cell surface, often by interacting with specific receptors like the mannose phosphotransferase system (man-PTS). researchgate.netnih.gov This initial binding is crucial for subsequent antimicrobial action. The C-terminal half, which is typically more hydrophobic and can form α-helical structures, is then responsible for inserting into the target cell membrane, leading to pore formation and cell death. researchgate.net

Mutational studies have been instrumental in pinpointing key residues that are indispensable for the activity of various small bacteriocins. By systematically substituting amino acids, researchers can observe the resulting changes in antimicrobial potency, providing a detailed map of structure-function relationships.

Similarly, studies on nisin A have demonstrated that modifications to its structure can enhance its efficacy. A variant with a serine to glycine substitution at position 29 (S29G) showed improved activity against Staphylococcus aureus. chapman.edu Further site-directed mutagenesis at this position, creating S29A, S29D, and S29E variants, also resulted in enhanced activity against a range of Gram-positive bacteria. chapman.edu

The pediocin-like bacteriocins are another well-studied group where the interplay between structure and function is evident. researchgate.net Their cationic N-terminal domain forms a β-sheet-like structure that binds to the target cell, while the C-terminal helical region penetrates the cell membrane. researchgate.net Research on pediocin PA-1 has identified specific residues within its C-terminal helical region that are important for its interaction with its receptor. asm.org

The structural integrity of small bacteriocins is often stabilized by post-translational modifications, which can include the formation of disulfide bridges and the presence of unusual amino acids like lanthionine (B1674491) and β-methyl lanthionine in class I bacteriocins (lantibiotics). chapman.edunih.gov These modifications are not merely structural; they directly contribute to the stability and activity of the peptides. nih.govnih.gov For example, the ring structures formed by lanthionine in nisin are crucial for its ability to bind to Lipid II, a precursor in bacterial cell wall synthesis, which is a key aspect of its mode of action. chapman.edu

Computational studies, such as molecular simulations of the circular bacteriocin AS-48, have provided atomistic details of its membrane disruption mechanism. These studies have highlighted the importance of cationic residue clustering and hydrophobic interactions in the poration process. acs.org For AS-48, glutamic acid residues have been shown to enhance its membrane-disrupting capabilities, and interactions between tryptophan residues (TRP24) are significant in the initial stages of pore formation. acs.org

The following tables summarize key findings from structure-function relationship studies on various small bacteriocins, illustrating the impact of specific amino acid residues and domains on their antimicrobial activity.

| Bacteriocin | Key Residue/Domain | Functional Importance |

| Microcin J25 | Gly1, Gly2, Glu8 | Essential for the production of stable analogues. chapman.edu |

| Tyr9 | Important for the inhibition of RNA polymerase. chapman.edu | |

| Gly4, Pro7, Phe10, Phe19, Tyr20 | Essential for growth inhibition of target cells. chapman.edu | |

| Nisin A | Ser29 | Substitution with Gly, Ala, Asp, or Glu enhances efficacy against various Gram-positive bacteria, including S. aureus. chapman.edu |

| Pediocin PA-1 | C-terminal helical domain | Crucial for interaction with the cellular receptor and subsequent membrane permeabilization. asm.org |

| AS-48 | Cationic residues | Cluster to interact with the anionic lipid bilayer of the target cell membrane. acs.org |

| Glutamic acid (GLU) residues | Enhance the membrane-disrupting ability of the bacteriocin. acs.org | |

| Tryptophan 24 (TRP24) | Interactions between these residues are important in the initial stages of the poration mechanism. acs.org |

Table 1. Summary of Key Residues and Domains in Small Bacteriocin Function. This table provides an overview of specific amino acids and protein domains in different small bacteriocins and their established roles in antimicrobial activity, based on detailed research findings.

| Bacteriocin | Original Residue | Substitution | Effect on Activity |

| Nisin A | Serine 29 | Glycine | Enhanced efficacy against S. aureus SA113. chapman.edu |

| Serine 29 | Alanine | Enhanced activity against a range of Gram-positive bacteria. chapman.edu | |

| Serine 29 | Aspartic Acid | Enhanced activity against a range of Gram-positive bacteria. chapman.edu | |

| Serine 29 | Glutamic Acid | Enhanced activity against a range of Gram-positive bacteria. chapman.edu | |

| Pediocin PA-1 | Threonine 23 | Arginine | Resulted in wild-type or better-than-wild-type activity. asm.org |

Table 2. Effects of Specific Amino Acid Substitutions on Bacteriocin Activity. This table details the outcomes of mutational analyses on specific small bacteriocins, demonstrating how targeted changes in the amino acid sequence can modulate their antimicrobial potency.

Immunity and Resistance Mechanisms in Bacteriocin Biology

Producer Self-Immunity Mechanisms

Bacteriocin-producing bacteria have evolved robust self-protection strategies to avoid suicide. regulations.gov These mechanisms are typically encoded by genes located within the same operon as the bacteriocin (B1578144) structural gene, ensuring coordinated expression. nih.gov The primary strategies involve dedicated immunity proteins and efficient export systems.

The cornerstone of producer self-immunity is the expression of specific immunity proteins. regulations.gov These proteins are remarkably specific, often recognizing and neutralizing only their cognate bacteriocin or a few closely related ones. asm.org Their primary function is to prevent the bacteriocin from exerting its lethal effect on the producer's own cell.

The mode of action for these immunity proteins can vary. It is suggested that they may function by interfering with the interaction between the bacteriocin and its designated receptor on the cell membrane. asm.org For bacteriocins that target the mannose phosphotransferase system (Man-PTS), the immunity protein, such as LciA for lactococcin A, forms a stable complex with the bacteriocin and the Man-PTS receptor components. pnas.org This interaction effectively blocks the bacteriocin's pore-forming activity without preventing its initial binding to the receptor. pnas.org Evidence suggests that the immunity protein interacts directly with the bacteriocin-receptor complex in a "bind-and-lock" fashion, thereby arresting the process that leads to cell death. pnas.org

In many cases, these immunity proteins are located intracellularly or are associated with the cytoplasmic membrane. nih.govasm.org For pediocin-like bacteriocins, the C-terminal half of the immunity protein appears to be critical for the specific recognition of the bacteriocin. asm.org This region of the bacteriocin is also involved in membrane interaction, suggesting a direct or indirect interplay between the immunity protein and the bacteriocin within the membrane environment. asm.org

| Immunity Protein | Cognate Bacteriocin | Proposed Mechanism of Action | Key Findings |

| LciA | Lactococcin A | Forms a strong tertiary complex with the bacteriocin and the Man-PTS receptor, preventing cell killing. pnas.org | Complex formation is bacteriocin-dependent; it does not prevent bacteriocin binding but blocks subsequent lethal steps. pnas.org |

| PedB | Pediocin-like bacteriocins | Interacts with the bacteriocin-receptor complex. nih.gov | Exhibits recognition specificity, suggesting the receptor protein influences its functionality. nih.gov |

| EntA-im & LeuA-im | Enterocin (B1671362) A & Leucocin A | Specific recognition of cognate bacteriocin. asm.org | The C-terminal half of the protein is crucial for specificity. asm.org |

| NisI | Nisin | Cooperates with an ABC transporter to provide immunity. nih.gov | Binds to nisin molecules on the membrane, preventing their lethal effect. nih.gov |

In addition to specific immunity proteins, many bacteriocin producers employ efflux pumps, primarily ATP-binding cassette (ABC) transporters, as a crucial component of their self-immunity. nih.govfrontiersin.org These transport systems actively export the bacteriocin out of the cell, thereby reducing its intracellular concentration and preventing it from reaching its target, which is often the cytoplasmic membrane. nih.govfrontiersin.org

This export mechanism is particularly vital for leaderless bacteriocins, which are active immediately upon translation within the cytoplasm. frontiersin.org The ABC transporter, often encoded by genes within the bacteriocin operon, ensures that the toxic peptides are efficiently secreted. frontiersin.org For some bacteriocins, like nisin and the circular bacteriocin AS-48, immunity is a two-tiered system involving both a dedicated immunity protein and an ABC transporter system, highlighting a complex and tightly regulated self-protection strategy. nih.govnih.gov This dual mechanism provides a higher level of protection, with the immunity protein neutralizing any bacteriocin molecules that are not immediately exported or that are encountered externally, while the efflux pump maintains a low intracellular concentration. nih.gov

| Efflux Pump System | Associated Bacteriocin(s) | Function in Immunity | Additional Notes |

| ABC Transporters | Nisin, AS-48, Enterocin DD14 | Actively extrude the bacteriocin from the cell, reducing its concentration near the cytoplasmic membrane. nih.govfrontiersin.orgnih.gov | Often works in conjunction with a specific immunity protein to provide robust self-protection. nih.govnih.gov |

| LcnC/LcnD | Lactococcin A | Maturation and export of the bacteriocin. pnas.org | Part of the machinery required for bacteriocin production and secretion. pnas.org |

| ddHIJ | Enterocin DD14 | Implicated in the active export of the bacteriocin. frontiersin.org | Does not appear to be involved in the primary self-immunity system, which relies on the bacteriocin peptides themselves. frontiersin.org |

Mechanisms of Target Cell Resistance Development

Despite the potency of bacteriocins, target bacteria can develop resistance through various adaptive mechanisms. mdpi.commicrobiologyresearch.org The emergence of resistance is a significant consideration for the therapeutic and preservative application of these antimicrobial peptides. Resistance mechanisms often involve modifications to the cell surface that prevent the bacteriocin from reaching or recognizing its target. mdpi.commdpi.com

One of the primary ways bacteria can become resistant to bacteriocins is by altering the physical and chemical properties of their cell envelope. mdpi.commicrobiologyresearch.org Since the cell membrane is the primary target for most bacteriocins produced by Gram-positive bacteria, changes in membrane fluidity, composition, or surface charge can significantly reduce bacteriocin efficacy. nih.govmicrobiologyresearch.org

For instance, resistance to the lantibiotic nisin in Listeria monocytogenes has been linked to modifications that reduce the net negative charge of the cell membrane. nih.gov This is achieved through the D-alanylation of teichoic acids and lysinylation of membrane phospholipids (B1166683), which electrostatically repels the cationic nisin peptide, hindering its ability to bind to the membrane. researchgate.net Strains with high-level resistance to class IIa bacteriocins have also shown a tendency towards increased lysinylation of membrane phospholipids, contributing to a more positive cell surface charge. researchgate.net Additionally, changes in the fatty acid composition of the membrane can alter its fluidity, which may interfere with the bacteriocin's ability to insert and form pores. researchgate.net

A highly effective and common resistance strategy is the modification or downregulation of the specific cell surface receptors that bacteriocins use for docking and subsequent action. mdpi.comnih.gov Many class IIa bacteriocins, as well as lactococcin A, utilize components of the Man-PTS as their receptor. pnas.orgnih.govasm.org

Target cells can acquire resistance by significantly reducing the expression of the genes encoding these Man-PTS components. nih.govasm.org This leads to a scarcity or complete absence of the receptor on the cell surface, preventing the bacteriocin from binding and initiating its killing mechanism. nih.gov This downregulation of Man-PTS has been observed in both spontaneously generated resistant mutants and naturally resistant isolates. microbiologyresearch.orgnih.govasm.org In some cases, mutations in regulatory factors that control the expression of the Man-PTS genes are responsible for this phenotype. asm.org While effective for resistance, this strategy can come at a metabolic cost, as the reduced ability to transport mannose may be disadvantageous in certain environments. nih.govasm.org

Although less common for small bacteriocins compared to other antimicrobial peptides, resistance can occasionally be mediated by the production of extracellular proteases that degrade the bacteriocin, rendering it inactive. mdpi.com This mechanism involves the enzymatic inactivation of the peptide before it can reach its target on the cell surface. mdpi.com For example, some resistant strains can produce specific serine proteases capable of deactivating certain microcins. nih.gov The development of resistance to nisin has also been associated with enzymatic digestion by nisin-resistance proteins in some target organisms. cit.ie This form of resistance requires the resistant bacterium to secrete a specific peptidase that can cleave the bacteriocin at a critical site, neutralizing its antimicrobial activity.

Immune Mimicry

In the intricate chemical warfare between bacterial populations, a sophisticated defense strategy has emerged known as immune mimicry. This mechanism allows non-producer strains to acquire resistance to a specific bacteriocin by expressing an immunity protein that is homologous, or functionally analogous, to the one found in the producer organism. nih.gov This phenomenon represents a significant pathway for the horizontal transfer and dissemination of resistance, blurring the lines between innate producer self-protection and acquired resistance in competing strains.

The core principle of immune mimicry lies in the structure and function of bacteriocin immunity proteins. These proteins are highly specific, designed to recognize and neutralize the bacteriocin produced by the same cell, thereby preventing self-intoxication. asm.org For many small bacteriocins that act by forming pores in the cell membrane, the immunity protein functions by interacting with the bacteriocin-receptor complex, effectively blocking the pore and preventing lethal ion leakage. asm.orgnih.gov For instance, the immunity protein LciA protects against lactococcin A by binding to the bacteriocin–mannose phosphotransferase system (man-PTS) complex. nih.govacs.org Similarly, PedB confers immunity to pediocin by interacting with the bacteriocin and its man-PTS receptor. nih.govnih.gov

A well-documented case of immune mimicry involves the two-peptide lantibiotic, lacticin 3147. Research has revealed that producers of a closely related lantibiotic, staphylococcin C55, exhibit cross-immunity to lacticin 3147. nih.gov This occurs because the immunity determinants for staphylococcin C55 are sufficiently similar to those of lacticin 3147 to confer protection. This finding highlights a natural reservoir of resistant strains, in this case, of Staphylococcus aureus, that are protected against lacticin 3147 not through direct exposure and selection, but through the production of a functionally similar immunity system. nih.gov

Furthermore, investigations have identified functional homologues of the lacticin 3147 immunity protein, LtnI, in strains of Bacillus licheniformis and Enterococcus faecium. nih.govnih.gov The presence of these homologous immunity genes in different bacterial genera suggests that resistance can emerge and spread through the acquisition of these pre-existing immunity genes from the environmental gene pool. nih.gov This acquisition poses a considerable challenge for the therapeutic application of bacteriocins, as it suggests a readily available mechanism for resistance development that does not require de novo mutation.

Table 1: Examples of Small Bacteriocins and Their Cognate Immunity Proteins

| Bacteriocin | Producing Organism | Immunity Protein | Mechanism of Immunity |

|---|---|---|---|

| Pediocin PA-1 | Pediococcus acidilactici | PedB | Binds to the pediocin-receptor complex, blocking pore formation. asm.orgnih.govnih.gov |

| Lactococcin A | Lactococcus lactis | LciA | Interacts with the lactococcin A/man-PTS receptor complex to prevent membrane leakage. nih.govacs.orgnih.gov |

| Lacticin 3147 | Lactococcus lactis | LtnI, LtnFE | LtnI is a dedicated immunity protein; LtnFE is an ABC transporter providing protection. nih.govnih.gov |

Dynamics of Resistance Development in Microbial Populations

The introduction of bacteriocins into a microbial ecosystem exerts strong selective pressure, driving the evolution and spread of resistance. The dynamics of this process are complex, influenced by the specific mechanisms of resistance, the genetic cost of resistance, and the spatial structure of the environment. researchgate.netuchicago.edu

One of the most common mechanisms of resistance to small bacteriocins that use a specific cell surface receptor is the modification or downregulation of that receptor. For class IIa bacteriocins, which target the mannose phosphotransferase system (man-PTS), resistance frequently arises from mutations that reduce the expression of man-PTS genes. nih.gov While effective in preventing bacteriocin binding, this can come at a metabolic cost, potentially reducing the fitness of the resistant mutant in environments where the receptor's primary function (e.g., sugar uptake) is advantageous. nih.gov

Beyond receptor modification, other resistance strategies include the production of enzymes that degrade the bacteriocin, or the action of efflux pumps that actively transport the bacteriocin out of the cell. microbiologyclass.netnih.gov These mechanisms are often encoded on mobile genetic elements, facilitating their spread through horizontal gene transfer.

The interplay between bacteriocin-producing (P), sensitive (S), and resistant (R) strains can lead to complex population dynamics. In well-mixed, unstructured environments, simple competition can lead to the dominance of one strain. However, theoretical and empirical models have shown that coexistence is possible under certain conditions. A classic model describing these interactions is the non-transitive "rock-paper-scissors" (RPS) dynamic:

The producer (P) kills the sensitive strain (S).

The sensitive strain (S), which does not bear the metabolic cost of producing the bacteriocin or resistance mechanism, outcompetes the resistant strain (R). nih.gov

The resistant strain (R) is immune to the producer and outcompetes it due to the cost of bacteriocin production. nih.gov

This RPS dynamic can maintain diversity within a population. nih.gov The outcome of these interactions is heavily dependent on the environment. In spatially structured environments, such as biofilms, local interactions dominate. uchicago.edu This spatial separation allows producer strains to benefit directly from killing nearby sensitive competitors, creating space and freeing up resources. Such structured environments can promote the coexistence of all three populations (P, S, and R), thereby maintaining a higher level of diversity within the microbial community. uchicago.edu

Furthermore, epidemiological models suggest that bacteriocin diversity can be maintained through a competition-colonization trade-off. royalsocietypublishing.org Strains may evolve different strategies, with some investing heavily in competitive traits (bacteriocin production) and others in colonization ability. This trade-off can also influence the dynamics of antibiotic resistance, as bacteriocin production can affect the duration of colonization, which in turn modulates the fitness of antibiotic-resistant strains. nih.govroyalsocietypublishing.org

Table 2: Mechanisms of Resistance to Small Bacteriocins

| Resistance Mechanism | Description | Examples |

|---|---|---|

| Receptor Modification/Downregulation | Alteration or reduced expression of the cell surface receptor used by the bacteriocin for entry, preventing the toxin from binding to the target cell. | Downregulation of the mannose phosphotransferase system (man-PTS) confers resistance to class IIa bacteriocins and lactococcin A. nih.gov |

| Immune Mimicry/Acquisition | Acquisition of a pre-existing immunity gene or operon from another organism, often through horizontal gene transfer. | Staphylococcus aureus strains producing staphylococcin C55 are cross-immune to lacticin 3147. nih.gov |

| Enzymatic Degradation | Production of proteases that specifically cleave and inactivate the bacteriocin peptide. | The nisin resistance protein (NSR) from some pathogenic strains cleaves nisin, inactivating it. frontiersin.org |

| Efflux Pumps | Membrane-embedded transporters that actively pump the bacteriocin out of the cell, preventing it from reaching its intracellular or membrane target. | Increased expression of ABC transporters can contribute to resistance against various antimicrobial peptides. nih.govresearchgate.net |

| Cell Envelope Alterations | Changes in the composition of the cell wall or membrane (e.g., altering the net surface charge) to reduce bacteriocin binding through electrostatic repulsion. | Modifications to teichoic acids or membrane phospholipids can reduce the affinity of cationic bacteriocins. researchgate.net |

Compound Reference Table

| Compound Name |

|---|

| Acidocin A |

| Avicin A |

| Carnobacteriocin B2 |

| Cerein 7B |

| Cerein B4080 |

| Curvacin A |

| Enterocin A |

| Enterocin P |

| Gallidermin |

| Helveticin J |

| Helveticin M |

| Hyicin 4244 |

| Lacticin 3147 |

| Lactococcin A |

| Leucocin A |

| Leucocin C |

| Millericin B |

| Nisin |

| Pediocin |

| Pediocin PA-1 |

| Plantaricin A |

| Sakacin P |

| Staphylococcin C55 |

| Subtilin |

| Thuricin H7 |

Ecological and Evolutionary Aspects of Small Bacteriocins

Role in Inter- and Intra-Species Microbial Competition

Bacteriocins are central to bacterial competition, acting as potent agents that confer a competitive advantage to producer strains. They are typically narrow-spectrum toxins, targeting closely related species or strains, thereby limiting competition for essential resources like nutrients and space sci-hub.semdpi.comresearchgate.netroyalsocietypublishing.org. Bacteriocin (B1578144) producers can effectively outcompete and exclude sensitive, non-producing strains from a shared niche mdpi.com.

Research indicates that bacteriocins predominantly mediate intraspecific competition, playing a significant role in the dynamics within a single species rsc.orgtandfonline.comnih.gov. For instance, in Xenorhabdus bacteria, intraspecific bacteriocin inhibitions are observed more frequently than interspecific ones rsc.orgtandfonline.com. Similarly, Streptococcus pneumoniae utilizes bacteriocins like streptococcin B to gain an advantage over conspecific strains during colonization researchgate.net. However, bacteriocins also contribute to interspecific interactions, mediating competition between different species rsc.orgtandfonline.com. Examples of bacteriocins and their targets highlight this competitive role:

| Bacteriocin | Producer Species | Target Species/Strains | Type of Competition Mediated |

| Nisin | Lactococcus lactis | Listeria monocytogenes, Staphylococcus aureus, Lactobacillus plantarum, Pediococcus acidilactici, etc. | Intra- and Inter-species |

| Colicins | Escherichia coli | E. coli strains, other Enterobacteriaceae | Intra- and Inter-species |

| Streptococcin B | Streptococcus pneumoniae | Streptococcus pneumoniae strains | Intra-species |

| Bac-21 | Enterococcus faecalis | Other enterococci | Intra-species |

| Xenorhabdus BCNs | Xenorhabdus spp. | Xenorhabdus spp. (more intraspecific inhibition observed) | Intra- and Inter-species |

The diverse killing spectra of bacteriocins, with some exhibiting broader activity than initially assumed, suggest they can significantly influence the structure and diversity of microbial communities mdpi.com. This competitive warfare can lead to complex dynamics, such as "rock-paper-scissors" cycles, which are crucial for maintaining microbial diversity within populations rsc.org.

Contribution to Microbiome Shaping and Niche Establishment

Bacteriocin production is a key factor in shaping microbial communities and facilitating the establishment of bacteria within specific ecological niches sci-hub.seresearchgate.netmdpi.comasm.orgresearchgate.netnih.goveajm.org. Commensal bacteria often leverage bacteriocins to eliminate specific colonizing pathogens, positioning these molecules as valuable tools for microbiome editing mdpi.com. By inhibiting competing microbes, bacteriocins can promote the invasion of a producer strain into an established community or protect resident members from susceptible invaders, including antibiotic-resistant pathogens mdpi.com.

Evolutionary Trajectories of Bacteriocin Genes and Clusters

The evolution of bacteriocins is characterized by the dynamic nature of their genetic underpinnings, primarily driven by horizontal gene transfer (HGT) and the acquisition and loss of biosynthetic gene clusters (BGCs) mdpi.combiorxiv.orgasm.orgnih.gov. Bacteriocin genes are frequently located on mobile genetic elements such as plasmids, which facilitates their rapid spread within and between bacterial populations mdpi.combiorxiv.orgasm.orgnih.govumass.edu. This mobility allows for the frequent gain and loss of bacteriocin-producing capabilities, contributing to the significant diversity observed in bacterial communities asm.org.

Bacteriocin gene clusters typically comprise several key components: structural genes encoding the bacteriocin peptide, genes involved in its maturation and processing, genes for transport and secretion out of the producer cell, and immunity genes that protect the producer from self-inhibition umass.eduannualreviews.orgresearchgate.net. The organization and evolution of these clusters, as seen in cyanobacteria where diverse bacteriocin gene clusters exhibit independent evolutionary trajectories, underscore the adaptability and widespread nature of these genetic elements plos.org.

Induction of Bacteriocin Production in Response to Environmental Stressors

Bacteriocin synthesis is a metabolically costly process, and its production is tightly regulated, typically occurring only when bacteria perceive a need, such as in response to competition or environmental stress mdpi.com. Various external factors can trigger or enhance bacteriocin production, often serving as signals that indicate the presence of competitors or unfavorable conditions mdpi.comresearchgate.net.

Nutrient Limitation: Conditions of nutrient scarcity act as a significant stressor, prompting bacteria to increase bacteriocin production to eliminate competitors and secure limited resources mdpi.comrsc.orgresearchgate.netfrontiersin.orgnih.gov.

Cell Density and Quorum Sensing: Many bacteriocin systems are regulated by quorum sensing (QS), a cell-density-dependent communication mechanism. Autoinducing peptides or other signaling molecules accumulate as the bacterial population grows, triggering the coordinated expression of bacteriocin genes once a critical threshold is reached mdpi.comnih.govfrontiersin.orgmdpi.comasm.orgasm.org.

Chemical Cues and Stressors:

Acetic Acid: This short-chain fatty acid is a common inducer of bacteriocin synthesis in lactic acid bacteria (LAB), potentially by controlling quorum sensing pathways or acting as a general environmental stress signal mdpi.comresearchgate.netasm.orgmdpi.comresearchgate.net. The presence of protons (H+) associated with acidic environments can also enhance bacteriocin production mdpi.com.

Other Stressors: Factors like high salt concentrations (NaCl) or ethanol (B145695) can influence bacteriocin production, sometimes stabilizing the molecules, other times requiring higher concentrations of induction factors or even inhibiting production altogether rsc.orgasm.org. DNA-damaging agents, such as mitomycin, can induce bacteriocin synthesis via the SOS response in some species, like E. coli nih.gov.

Co-culturing and Competitor Presence: The presence of competing bacteria or exposure to their cell-free supernatants can also induce bacteriocin production, often as a defensive mechanism researchgate.netresearchgate.netmdpi.com.

General Stress Response: Various cellular stress response pathways, including those involving DNA repair proteins (e.g., RecA, RecJ) or stringent response regulators (e.g., SpoT), have been implicated in controlling bacteriocin expression in certain bacteria oup.com.

Understanding these induction mechanisms is crucial for harnessing bacteriocin production for biotechnological applications, such as food preservation and therapeutic interventions.

Table 1: Examples of Bacteriocin-Mediated Competition

| Bacteriocin | Producer Species | Target Species/Strains | Type of Competition Mediated |

| Nisin | Lactococcus lactis | Listeria monocytogenes, Staphylococcus aureus, Lactobacillus plantarum, Pediococcus acidilactici, etc. | Intra- and Inter-species |

| Colicins | Escherichia coli | E. coli strains, other Enterobacteriaceae | Intra- and Inter-species |

| Streptococcin B | Streptococcus pneumoniae | Streptococcus pneumoniae strains | Intra-species |

| Bac-21 | Enterococcus faecalis | Other enterococci | Intra-species |

| Xenorhabdus BCNs | Xenorhabdus spp. | Xenorhabdus spp. (more intraspecific inhibition observed) | Intra- and Inter-species |

| LlpA | Pseudomonas sp. BW11M1 | Pseudomonas putida GR12-2R3, some phytopathogenic fluorescent Pseudomonas | Inter-species |

Table 2: Environmental Factors Inducing Bacteriocin Production

| Factor | Mechanism/Effect | Example Organism/Bacteriocin |

| Nutrient Limitation | Stimulates production due to competition; increases fitness benefit. | Lactobacillus curvatus (curvacin A) rsc.orgresearchgate.netfrontiersin.orgnih.gov |

| Acetic Acid | Induces synthesis, acts as environmental cue, controls quorum sensing. | Lactobacillus paracasei mdpi.comresearchgate.netasm.orgmdpi.comresearchgate.net |

| pH Changes (Acidic) | Provides H+ ions to enhance production. | Lactobacillus paracasei mdpi.comasm.org |

| Cell Density (Quorum Sensing) | Autoinducing peptides trigger production; regulated by two-component systems. | Streptococcus pneumoniae, Streptococcus thermophilus frontiersin.orgmdpi.comasm.orgasm.org |

| Co-culturing/Competitor Presence | Induces production as a defensive response; signals from other bacteria. | Lactococcus lactis (nisin), Lactobacillus plantarum researchgate.netresearchgate.netmdpi.com |

| DNA Damage (e.g., Mitomycin) | Activates SOS response, leading to bacteriocin synthesis. | Escherichia coli (colicins) nih.gov |

| NaCl/Ethanol | Variable effects: can stabilize molecules, require higher inducer levels, or inhibit production. | Enterococcus faecium (enterocin A/B) rsc.orgasm.org |

| General Stress Response | Involvement of pathways like RecA, RecJ, SpoT in regulating expression. | Pseudomonas sp. BW11M1 (LlpA) oup.com |

Table 3: Key Components of Bacteriocin Gene Clusters

| Gene Type | Function | Example Genes/Features |

| Structural Genes | Encode the bacteriocin peptide/protein. | e.g., nisA (nisin), colE2 (colicin E2) |

| Maturation/Processing | Modify the bacteriocin post-translationally (e.g., cyclization, cleavage). | e.g., nisB, nisC (nisin); proteolytic cleavage enzymes |

| Transport/Secretion | Export the bacteriocin out of the producer cell. | e.g., nisT (nisin); ABC transporters; dedicated secretion systems |

| Immunity Genes | Protect the producer cell from the bacteriocin's action. | e.g., nisI (nisin); immunity proteins that bind to bacteriocins or block receptors |

| Regulatory Genes | Control the expression of bacteriocin production, often via QS. | e.g., nisR, nisK (nisin); Quorum Sensing systems (Histidine Kinase [HK], Response Regulator [RR], Autoinducing Peptide [AIP]) frontiersin.orgmdpi.comasm.orgasm.org |

Bacteriocin Compound List: Acidocin, Archaeaocin, AS-48, Bac-21, Bavaracin, BlpM, BlpN, Colicins, Curvacin A, Enterocin (B1671362) A, Enterocin B, Enterocins DD28, DD93, E-760, Garvicin KS, Halocin, Klebicins, LlpA, Lacticin 3147, Micrococcin P1, Mutacin 1140, Mutacin IV, Mutacin V, Nisin, OR-7, Pentocin JL-1, Pediocin AcH, Plantaricin EF, Rhamnosin B, Sakacin, Sakacin A, Streptococcin B, Thermophilin 110.

Advanced Research Methodologies for Small Bacteriocin Study

Genomic and Metagenomic Mining for Novel Bacteriocins

The vast and largely untapped microbial diversity presents a rich reservoir for the discovery of novel small bacteriocins. Genomic and metagenomic mining have emerged as powerful strategies to explore this diversity, moving beyond traditional culture-based screening methods. These in silico approaches have revolutionized the identification of potential bacteriocin (B1578144) producers by directly analyzing their genetic material. mdpi.comscilit.com

A cornerstone of genomic and metagenomic mining is the use of specialized bioinformatics tools and algorithms designed to identify putative bacteriocin-encoding genes within vast datasets. nih.gov Among these, BAGEL (BActeriocin GEnome mining tooL) has become a prominent and widely used web server for the automated identification of bacteriocin gene clusters. nih.govnih.govoup.com

BAGEL operates on the principle that genes encoding bacteriocins are often located in close proximity to genes involved in their biosynthesis, transport, regulation, and immunity. nih.govnih.gov By searching for these context genes, in addition to the structural gene of the bacteriocin itself, BAGEL can identify potential bacteriocin open reading frames (ORFs) with greater accuracy. nih.govnih.govnih.gov This is particularly crucial for small bacteriocins, as their corresponding genes are often small and poorly conserved, making them difficult to identify based on sequence homology alone. nih.govnih.gov

Successive versions of the tool, such as BAGEL2, BAGEL3, and BAGEL4, have introduced significant improvements, including updated databases, enhanced algorithms for identifying more classes of ribosomally synthesized and post-translationally modified peptides (RiPPs), and high-throughput screening capabilities to handle the ever-increasing volume of genomic and metagenomic data. nih.govoup.comoup.combio.toolsmdpi.com These tools often incorporate Hidden Markov Models (HMMs) and sophisticated scoring systems to predict the class and subclass of putative bacteriocins. nih.gov

Table 1: Key Features of BAGEL Bioinformatics Tool

| Feature | Description |

| Knowledge-Based Mining | Utilizes databases of known bacteriocins and related proteins to identify homologs. nih.gov |

| Context Gene Analysis | Scans the genomic neighborhood of a putative bacteriocin gene for genes associated with biosynthesis, transport, immunity, and regulation. nih.govnih.govnih.govmdpi.com |

| ORF Prediction | Employs ORF prediction tools specifically geared towards identifying small ORFs that are often missed in standard genome annotations. nih.govnih.govnih.gov |

| Motif and Domain Scanning | Searches for conserved motifs and domains characteristic of different bacteriocin classes. oup.com |

| High-Throughput Capability | Enables the rapid screening of large genomic and metagenomic datasets. nih.govoup.com |

The genes responsible for the production of a specific bacteriocin are typically organized into a biosynthetic gene cluster (BGC). usask.ca The identification and characterization of these BGCs are fundamental to understanding bacteriocin biology and for their potential heterologous expression and engineering. frontiersin.org A typical small bacteriocin BGC includes:

The structural gene: This gene encodes the precursor peptide of the bacteriocin. scispace.com

Modification enzyme genes: For post-translationally modified bacteriocins (e.g., lantibiotics), these genes encode the enzymes responsible for modifications like dehydration and cyclization. scispace.com

Transport genes: These genes encode proteins, often ABC transporters, responsible for secreting the mature bacteriocin out of the producer cell. nih.gov

Immunity protein genes: These genes encode proteins that protect the producer cell from the antimicrobial activity of its own bacteriocin. nih.govscispace.com

Regulatory genes: These genes are involved in controlling the expression of the other genes within the cluster. nih.gov

Bioinformatics tools like BAGEL and antiSMASH are adept at identifying these clusters by recognizing the co-localization of these characteristic genes. nih.gov The analysis of BGCs provides valuable clues about the class of the bacteriocin and its potential mechanism of action. frontiersin.org For instance, the presence of genes for specific modification enzymes can strongly suggest that the encoded peptide is a lantibiotic or another type of modified bacteriocin. frontiersin.org Metagenomic studies have further expanded the known diversity of bacteriocin BGCs, revealing novel gene combinations and arrangements in uncultured microorganisms. nih.gov

Structural Biology Approaches

Understanding the three-dimensional structure of a this compound is paramount to elucidating its mechanism of action and for guiding rational engineering efforts. Structural biology approaches provide atomic-level insights into how these peptides interact with their target cells, ultimately leading to microbial death.

In cases where experimental structures are not available, de novo protein structure prediction and computational modeling have become invaluable tools. wikipedia.org De novo methods aim to predict the tertiary structure of a protein from its primary amino acid sequence without relying on a homologous template structure. wikipedia.org This is particularly relevant for novel bacteriocins discovered through genomic mining, which may not have any known structural homologs.

These computational approaches often involve:

Generating a large number of possible conformations (decoys). wikipedia.org

Using sophisticated energy functions to evaluate and rank these decoys. nih.gov

Clustering similar conformations to identify the most probable native-like structure. wikipedia.org

Recent advances in artificial intelligence, particularly deep learning-based methods like AlphaFold, have dramatically improved the accuracy of de novo protein structure prediction, often achieving near-experimental resolution. researchgate.net These models can provide highly accurate predictions of bacteriocin structures, facilitating the identification of key functional regions and potential sites for modification. researchgate.net Computational modeling can also be used to simulate the interaction of a bacteriocin with the bacterial cell membrane, providing insights into processes like pore formation. researchgate.net

Experimental techniques remain the gold standard for determining the precise three-dimensional structures of bacteriocins and their complexes with target molecules.

X-ray Crystallography: This technique has been successfully used to determine the high-resolution structures of several bacteriocins and their receptors. nih.gov By crystallizing the bacteriocin, or a complex of the bacteriocin with its target, and analyzing the diffraction pattern of X-rays passed through the crystal, a detailed atomic model can be constructed. nih.gov This has provided critical insights into how bacteriocins recognize and bind to specific receptors on the surface of target cells. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of proteins in solution, which can be more representative of their native state. researchgate.net It is particularly well-suited for studying small, flexible peptides like many bacteriocins. NMR can be used to determine the three-dimensional structure of a bacteriocin and to map the binding interface with its target by monitoring changes in the chemical shifts of atoms upon complex formation. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): This technique has revolutionized structural biology by allowing the determination of high-resolution structures of large protein complexes that are difficult to crystallize. Cryo-EM has been instrumental in visualizing the interaction of bacteriocins with their membrane-embedded receptors, such as the mannose phosphotransferase system (man-PTS), revealing the molecular basis of their pore-forming activity and the mechanism of immunity. nih.govnih.gov

These structural biology techniques, often used in a complementary fashion, provide a comprehensive understanding of the structure-function relationships of small bacteriocins. chapman.edu